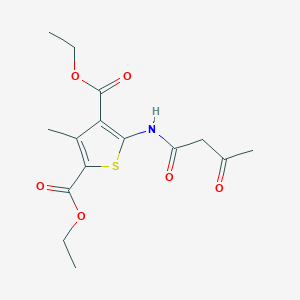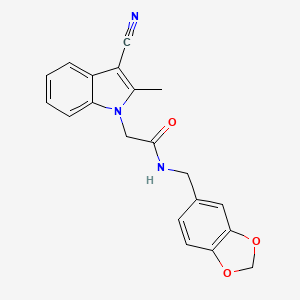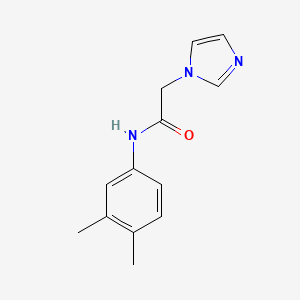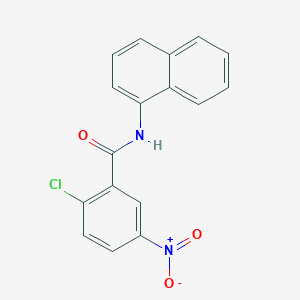![molecular formula C21H28N2O2 B5567365 N-[3-(dimethylamino)benzyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5567365.png)
N-[3-(dimethylamino)benzyl]-3-(3-hydroxy-3-methylbutyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[3-(dimethylamino)benzyl]-3-(3-hydroxy-3-methylbutyl)benzamide” is a complex organic compound. It contains a benzamide group, which is a common motif in pharmaceutical drugs . The compound also contains a dimethylamino group, which can participate in various chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate amine with a carboxylic acid or its derivative to form the amide bond. The exact synthetic route would depend on the availability of starting materials and the desired yield and purity .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an aromatic benzene ring, an amide functional group, and a dimethylamino group. These functional groups could potentially influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. The amide group might participate in hydrolysis or condensation reactions, while the dimethylamino group could be involved in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an amide group could enhance its solubility in water, while the benzene ring could contribute to its stability .科学的研究の応用
Synthetic Pathways and Chemical Structures
Research has explored the synthetic pathways leading to complex molecules, including benzamide derivatives, highlighting the Bischler-Napieralski reaction as a key step in synthesizing cyclic compounds such as 3-arylmethylidene-4,5-dihydro-3H-pyrroles. These findings are pivotal in understanding the chemical behavior and potential applications of N-[3-(dimethylamino)benzyl]-3-(3-hydroxy-3-methylbutyl)benzamide derivatives in various fields, including medicinal chemistry and material sciences (Browne et al., 1981).
Crystallographic Insights and Molecular Interactions
Further studies have delved into the crystal structures of related compounds, revealing insights into the molecular interactions and stability of benzamide derivatives. For instance, research on methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate and N-[5-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-2H-pyran-3-yl]benzamide provided detailed analysis of hydrogen-bonded dimer formations and supramolecular aggregations, which are crucial for understanding the physicochemical properties and potential applications of similar compounds (Kranjc et al., 2012).
Applications in Agriculture and Materials Science
The potential agricultural applications of benzamide derivatives have also been investigated. One study on N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide highlighted its herbicidal activity against annual and perennial grasses, suggesting possible utility in forage legumes, turf grasses, and cultivated crops. This underscores the versatility of benzamide derivatives in developing new herbicides (Viste et al., 1970).
Novel Polymeric Materials
Another dimension of research focuses on the development of novel polymeric materials utilizing benzamide derivatives. For example, a study on the synthesis of poly(amide–imide) nanostructures with hydroxyl pendant groups in an ionic green medium illustrated the potential of benzamide derivatives in creating organosoluble, thermally stable, and optically active polymers for environmental applications (Mallakpour & Zadehnazari, 2013).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[[3-(dimethylamino)phenyl]methyl]-3-(3-hydroxy-3-methylbutyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c1-21(2,25)12-11-16-7-5-9-18(13-16)20(24)22-15-17-8-6-10-19(14-17)23(3)4/h5-10,13-14,25H,11-12,15H2,1-4H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REOFLHQZIRHQLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC(=CC=C1)C(=O)NCC2=CC(=CC=C2)N(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(dimethylamino)benzyl]-3-(3-hydroxy-3-methylbutyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S*,5R*)-3-[2-(2-hydroxyethoxy)benzyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5567289.png)


![methyl 1-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-4-piperidinecarboxylate](/img/structure/B5567317.png)

![N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-5-ethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5567326.png)


![2-[(2,2-dimethylpropanoyl)amino]-N-phenylbenzamide](/img/structure/B5567373.png)
![N-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]-beta-alanine](/img/structure/B5567379.png)
![4-[4-(cyclohexylcarbonyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5567386.png)
![N-[4-(benzyloxy)phenyl]-2-phenoxyacetamide](/img/structure/B5567392.png)
![6-{4-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5567394.png)
